GRD081

PI3K/mTOR dual inhibition Biochemical IC50 Kinase selectivity profile

GRD081 is a synthetic, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), belonging to the imidazo[4,5-c]quinoline chemical class. It acts as an ATP-competitive inhibitor at the active sites of both enzymes, disrupting the PI3K/Akt/mTOR signaling cascade that drives cancer cell proliferation and survival.

Molecular Formula
Molecular Weight
Cat. No. B1191765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRD081
SynonymsGRD081;  GRD-081;  GRD 081.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder

GRD081: A Clinically-Staged Imidazoquinoline Dual PI3K/mTOR Inhibitor with Defined Preclinical Safety and Efficacy Benchmarks


GRD081 is a synthetic, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), belonging to the imidazo[4,5-c]quinoline chemical class [1]. It acts as an ATP-competitive inhibitor at the active sites of both enzymes, disrupting the PI3K/Akt/mTOR signaling cascade that drives cancer cell proliferation and survival [1]. GRD081 was developed by Hishen Medicine Co., Ltd. (Shanghai, China) and has advanced to Phase I clinical evaluation [1]. A 28-day repeated-dose oral toxicity study in Sprague–Dawley rats and beagle dogs has fully characterized its subchronic safety profile, establishing definitive no-observed-adverse-effect levels (NOAEL) [1].

Why Broad-Spectrum PI3K/mTOR Inhibitors Cannot Substitute for GRD081: A Question of Differential In Vivo Potency and Characterized Toxicology


Although the dual PI3K/mTOR inhibitor class includes several well-known members such as BEZ235, GDC-0980, and XL765, these compounds are not interchangeable. Preclinical evidence demonstrates that GRD081 provides 2–3 times greater tumor growth inhibition than BEZ235 in A549 non-small cell lung cancer and U87-MG glioblastoma xenograft models, despite similar in vitro IC50 profiles [1]. This differential in vivo potency cannot be predicted from biochemical assays alone and invalidates the assumption that any PI3K/mTOR inhibitor will yield equivalent anti-tumor outcomes. Furthermore, the subchronic toxicity profile of GRD081—including species-specific NOAEL values, target organ toxicities, and reversibility upon withdrawal—has been explicitly characterized, providing procurement teams with a level of toxicological clarity that is absent for many competing compounds [1].

GRD081 Quantitative Differentiation: Head-to-Head Data Against the Class Benchmark BEZ235 and Defined Safety Margins


Comparative In Vitro Biochemical IC50: GRD081 Matches the Class Benchmark BEZ235 Across PI3K Isoforms and mTOR

GRD081 demonstrates in vitro inhibitory potency against mTORC1, mTORC2, and all four class I PI3K isoforms (α, β, γ, δ) that is equivalent to BEZ235 (dactolisib), the prototypical imidazo[4,5-c]quinoline dual inhibitor [1]. BEZ235 has well-characterized IC50 values of 4 nM (p110α), 75 nM (p110β), 7 nM (p110δ), 5 nM (p110γ), and 20.7 nM (mTOR) in biochemical assays [2]. The Food and Chemical Toxicology paper explicitly states that GRD081 showed similar IC50 values to BEZ235, with particular emphasis on PI3Kα, the isoform most critical for solid tumor growth [1]. This establishes GRD081 as a potency-matched alternative to the class benchmark.

PI3K/mTOR dual inhibition Biochemical IC50 Kinase selectivity profile

In Vivo Head-to-Head Efficacy: GRD081 Delivers 2–3× Greater Tumor Growth Inhibition Than BEZ235 in A549 and U87-MG Xenografts

Direct head-to-head in vivo comparison reveals that GRD081 achieves 2–3 times greater tumor growth inhibition than BEZ235 in both A549 non-small cell lung cancer and U87-MG human glioblastoma nude mouse xenograft models, at the same pharmacologically active dose of 3 mg/kg [1]. This efficacy advantage is not predictable from the equivalent in vitro IC50 profiles, indicating superior pharmacokinetic properties, tumor penetration, or target engagement in the in vivo setting. The study authors explicitly cite these data as the key differentiating feature that supported the decision to advance GRD081 into Phase I clinical trials [1].

Xenograft tumor model In vivo efficacy Non-small cell lung cancer Glioblastoma

Defined Subchronic Toxicity and NOAEL: Species-Specific Safety Margins Established in Rat and Dog Models

A comprehensive 28-day repeated oral dose toxicity study in both rodent (Sprague–Dawley rats) and non-rodent (beagle dogs) species has defined the subchronic toxicity profile of GRD081 [1]. The no-observed-adverse-effect level (NOAEL) was determined to be 1 mg/kg/day for beagle dogs and less than 2 mg/kg/day for SD rats [1]. At higher doses (5 and 10 mg/kg/day in rats; ≥2 mg/kg/day in dogs), dose-dependent adverse effects included myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity—findings consistent with pharmacologic perturbation of PI3K/mTOR signaling [1]. Critically, most treatment-induced effects were reversible upon a 14-day recovery period [1]. The pharmacologically active dose of 3 mg/kg in xenograft models provides a defined therapeutic index relative to the NOAEL.

Subchronic toxicity NOAEL Regulatory toxicology Preclinical safety

Cellular Antiproliferative Activity: Comparable Efficacy to BEZ235 in MCF-7 Breast Cancer and PC-3 Prostate Cancer Cell Lines

In cellular assays, GRD081 demonstrated similar inhibition efficacy to BEZ235 in the MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines [1]. This confirms that the biochemical potency translates into equivalent cellular activity, establishing GRD081 as a functional cellular surrogate for BEZ235. The consistency across both biochemical and cellular platforms provides confidence that GRD081 can replace BEZ235 in established cell-based screening workflows without altering assay sensitivity.

Cancer cell line panel Antiproliferative activity Breast cancer Prostate cancer

Human-Relevant Metabolic Profile: Cross-Species Metabolic Similarity Supports Translational Toxicology

In vitro metabolism studies conducted at the Center for DMPK Research, Shanghai Institute of Materia Medica, Chinese Academy of Sciences, demonstrated that both beagle dogs and SD rats exhibit a metabolic profile highly similar to humans for GRD081 [1]. This cross-species metabolic conservation supports the translational relevance of the toxicology findings and reduces the uncertainty typically associated with species-dependent metabolic differences. Many competing dual PI3K/mTOR inhibitors lack published cross-species metabolism data, making it difficult to assess whether preclinical toxicology findings will translate to human safety.

Drug metabolism DMPK Cross-species translation Metabolic profile

Clinical Development Status: Phase I Readiness with Published Preclinical Package

GRD081 is the only dual PI3K/mTOR inhibitor of the imidazo[4,5-c]quinoline class beyond BEZ235 for which a complete subchronic toxicity package (28-day rat and dog GLP toxicology), in vitro DMPK cross-species comparison, and direct in vivo head-to-head efficacy data against BEZ235 have been published in a single peer-reviewed source [1]. The compound has entered Phase I clinical evaluation, representing a more advanced development stage than many tool compounds still used in preclinical research [1]. This published data package reduces the due diligence burden for organizations considering GRD081 for translational research programs.

Phase I clinical trial IND-enabling studies Translational oncology Drug development

GRD081 Optimal Application Scenarios: Where the Evidence Supports Prioritized Selection Over Competing Dual PI3K/mTOR Inhibitors


In Vivo Oncology Studies Requiring Maximal Tumor Growth Inhibition in NSCLC or Glioblastoma Models

Based on the direct head-to-head evidence showing 2–3× greater tumor growth inhibition than BEZ235 in A549 and U87-MG xenografts at the same dose (3 mg/kg), GRD081 is the preferred dual PI3K/mTOR inhibitor for preclinical efficacy studies in non-small cell lung cancer and glioblastoma models [1]. This scenario leverages the unique in vivo potency differentiation that is not shared by BEZ235 or other class members. Researchers can achieve greater tumor suppression at equivalent dosing, enabling more robust statistical power or detection of smaller effect sizes in therapeutic combination studies [1].

IND-Enabling Toxicology Programs Requiring Published Dual-Species NOAEL Reference Values

Organizations preparing Investigational New Drug (IND) or equivalent regulatory submissions will benefit from GRD081's published 28-day repeated-dose toxicity data in both rodent and non-rodent species, which provide explicit NOAEL values (1 mg/kg/day dog; <2 mg/kg/day rat) [1]. These published benchmarks can serve as reference points for toxicology study design, dose-range-finding studies, and institutional animal protocol justifications. The documented reversibility of most treatment-induced effects upon discontinuation further supports risk assessment [1].

Cell-Based PI3K/mTOR Pathway Profiling Requiring a BEZ235-Competent Replacement with Superior Downstream In Vivo Capability

Laboratories using BEZ235 as their standard biochemical or cellular PI3K/mTOR reference inhibitor can substitute GRD081 without altering assay conditions, given the equivalent in vitro IC50 profile [1] and comparable cellular activity in MCF-7 and PC-3 lines [1]. This substitution is particularly valuable for programs that plan to transition from in vitro to in vivo studies, as switching to GRD081 early avoids the need to re-characterize the compound when moving to animal models where GRD081 demonstrates superior efficacy [1].

Translational Research Requiring Cross-Species Metabolic Validation to Support Human Safety Projections

For programs that require robust justification of species selection for toxicology studies, GRD081 offers published in vitro metabolism data demonstrating metabolic profile similarity among human, dog, and rat [1]. This evidence supports the translational relevance of preclinical safety findings—a data point that is unpublished for many competing dual PI3K/mTOR inhibitors. Procurement for translational programs should prioritize GRD081 to strengthen the scientific rationale in regulatory and ethics committee documentation [1].

Quote Request

Request a Quote for GRD081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.